N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Description
N-[(5Z)-5-[(3-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide is a thiazolidinone derivative characterized by a Z-configured benzylidene group at position 5, a 3-methoxy-substituted aromatic ring, and a 4-nitrobenzamide moiety at position 3 of the thiazolidinone core. Such compounds are typically synthesized via condensation reactions between thiazolidinone precursors and appropriately substituted aldehydes or acyl chlorides, as seen in analogous syntheses of related derivatives .
Key structural features include:
- Thiazolidinone core: A 1,3-thiazolidin-4-one scaffold with a sulfanylidene (C=S) group at position 2, enhancing electrophilic reactivity.
- Benzylidene substituent: The Z-configuration of the 3-methoxyphenylmethylidene group introduces steric and electronic effects, influencing molecular planarity and intermolecular interactions.
- 4-Nitrobenzamide group: The electron-withdrawing nitro group at the para position of the benzamide moiety may enhance binding affinity in biological targets or alter solubility.
Properties
IUPAC Name |
N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-26-14-4-2-3-11(9-14)10-15-17(23)20(18(27)28-15)19-16(22)12-5-7-13(8-6-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJFYIHFYLVEFJ-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a thiazolidinone core, which is known for its pharmacological potential. The presence of the methoxyphenyl and nitrobenzamide moieties contributes to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a study evaluating the antimicrobial activity of thiazolidinone derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MIC) ranging from 0.004 mg/mL to 0.045 mg/mL against a panel of bacteria including Escherichia coli and Staphylococcus aureus. The most active derivative demonstrated an MIC of 0.004 mg/mL against Enterobacter cloacae, significantly outperforming standard antibiotics like ampicillin and streptomycin .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 8 | 0.004 | Enterobacter cloacae |
| Compound 11 | 0.008 | Staphylococcus aureus |
| Compound 12 | 0.015 | Escherichia coli |
Antifungal Activity
The antifungal properties of thiazolidinone derivatives have also been explored. The same study reported that these compounds exhibited good to excellent antifungal activity with MIC values in the range of 0.004–0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies.
Case Study: Apoptotic Pathways
In vitro assays on MCF-7 breast cancer cells revealed that certain derivatives induced apoptosis via the intrinsic mitochondrial pathway. This was evidenced by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), along with elevated active caspase levels . The most potent derivative in this study had an IC50 value of approximately 3.96 μM.
Enzyme Inhibition
Thiazolidinone derivatives have also been identified as inhibitors of various enzymes, including carbonic anhydrases (CAs), which are implicated in tumor progression.
Case Study: Carbonic Anhydrase Inhibition
A study reported that some thiazolidinone derivatives exhibited strong inhibition against tumor-associated isoforms of carbonic anhydrases (hCA II and hCA IX), with inhibition constants (KIs) ranging from 2.6 to 598.2 nM . This suggests potential applications in cancer therapy by targeting tumor microenvironment regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The biological and physicochemical properties of these compounds are highly dependent on substituent variations. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives
Key Observations :
Substituent Effects on Bioactivity: The 3-methoxy group in the target compound may confer moderate antimicrobial activity, as seen in structurally similar indole-containing derivatives (e.g., compound 5b in ). In contrast, the 3-nitro isomer (CAS 300378-53-4) shows similar molecular weight but altered steric effects .
Spectroscopic Comparisons: IR Spectra: All thiazolidinone derivatives exhibit C=S stretching vibrations at ~1240–1258 cm⁻¹ and C=O stretches at ~1663–1682 cm⁻¹, consistent with the thiazolidinone core . The absence of C=O bands in tautomeric forms (e.g., 1,2,4-triazoles) confirms structural integrity . NMR Data: Chemical shifts for aromatic protons in the benzylidene ring (δ 7.2–7.8 ppm) and nitrobenzamide groups (δ 8.1–8.3 ppm) align with analogous compounds .
Computational Properties :
- The target compound’s XLogP3 value (3.9) suggests moderate lipophilicity, comparable to the 3,4-dimethoxy derivative (XLogP3: 3.9) but higher than the 4-hydroxy-3-methoxy analogue (XLogP3: 3.6) .
- Topological Polar Surface Area (TPSA) : The TPSA of 171 Ų indicates moderate solubility, lower than hydroxyl-containing derivatives (e.g., 182 Ų for CAS 292161-07-0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
